Cbl-b-IN-3
CAS No.: 2573775-59-2
Cat. No.: VC14587685
Molecular Formula: C30H34F3N5O
Molecular Weight: 537.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2573775-59-2 |
---|---|
Molecular Formula | C30H34F3N5O |
Molecular Weight | 537.6 g/mol |
IUPAC Name | 2-[3-[3-methyl-1-(4-methyl-1,2,4-triazol-3-yl)cyclobutyl]phenyl]-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
Standard InChI | InChI=1S/C30H34F3N5O/c1-19-6-5-9-37(15-19)16-21-10-24-25(26(11-21)30(31,32)33)17-38(27(24)39)23-8-4-7-22(12-23)29(13-20(2)14-29)28-35-34-18-36(28)3/h4,7-8,10-12,18-20H,5-6,9,13-17H2,1-3H3/t19-,20?,29?/m0/s1 |
Standard InChI Key | HUOLMBXGHHSYHC-QORSJFMISA-N |
Isomeric SMILES | C[C@H]1CCCN(C1)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(CC(C5)C)C6=NN=CN6C)C(=C2)C(F)(F)F |
Canonical SMILES | CC1CCCN(C1)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(CC(C5)C)C6=NN=CN6C)C(=C2)C(F)(F)F |
Introduction
Compound Identification and Molecular Characteristics
Cbl-b-IN-3 (NX-1607) is a first-in-class oral inhibitor designed to selectively target the Cbl-b protein, a negative regulator of T and NK cell activation. The compound’s molecular weight and exact chemical structure remain proprietary, but published data indicate it binds reversibly to Cbl-b with high specificity. Surface plasmon resonance (SPR) studies show a dissociation constant () of 12.3 nM for Cbl-b, compared to 210 nM for the homologous c-Cbl protein, highlighting its selectivity .
Table 1: Binding Kinetics of Cbl-b-IN-3
Target | (nM) | Association Rate (, Ms) | Dissociation Rate (, s) |
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Cbl-b | 12.3 ± 1.5 | ||
c-Cbl | 210 ± 25 | ||
Data derived from SPR analysis . |
The inhibitor stabilizes Cbl-b in a closed conformation by occupying the interface between the TKB (tyrosine kinase-binding) and LHR (linker-helix-RING) domains. This prevents conformational changes required for E3 ligase activity, thereby blocking ubiquitination of downstream substrates like PI3K and PTEN .
Mechanism of Action and Immune Modulation
Cbl-b inhibition by Cbl-b-IN-3 disrupts two critical immune tolerance pathways:
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T Cell Activation: In the absence of CD28 costimulation, Cbl-b ubiquitinates PLCγ1 and Vav1, dampening TCR signaling. Cbl-b-IN-3 restores CD28-independent T cell activation, increasing interleukin-2 (IL-2) production by 4.2-fold and enhancing cytotoxicity against PD-L1+ tumor cells .
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NK Cell Reinvigoration: In MHC-I-deficient tumors, Cbl-b inactivation upregulates NKG2D and DNAM-1 expression on NK cells. At 0.15–10 µM, Cbl-b-IN-3 boosts NK-mediated tumor lysis by 35–60% in vitro and synergizes with TIGIT blockade to further enhance IFN-γ secretion .
Table 2: Dose-Dependent Effects on NK Cell Activity
Structural Insights and Binding Dynamics
Co-crystallization studies reveal that Cbl-b-IN-3 binds to a hydrophobic pocket formed by residues Tyr363, Leu318, and Phe292 in the Cbl-b TKB-LHR interface. This interaction locks the protein in an autoinhibited state, preventing phosphorylation at Tyr363—a critical step for E3 ligase activation . Molecular dynamics simulations suggest the compound reduces conformational flexibility by 40%, as measured by root-mean-square fluctuation (RMSF) analysis.
Key Structural Features:
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Hydrogen Bonds: Stabilized between the inhibitor’s carbonyl group and Arg294 of Cbl-b.
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π-Stacking: Aromatic rings engage Phe292 and Tyr363.
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Hydrophobic Contacts: Val290 and Leu318 contribute to binding energy.
Clinical Development and Future Directions
NX-1607 (Cbl-b-IN-3) entered Phase I clinical trials in 2024 (NCT05680389), evaluating safety and preliminary efficacy in solid tumors resistant to checkpoint inhibitors. Early pharmacokinetic data show a half-life of 14–18 hours and 85% oral bioavailability in non-human primates . Future studies will explore biomarkers of response, including Cbl-b phosphorylation status and intratumoral NK/T cell ratios.
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